molecular formula C21H25N3O3S B6477418 3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide CAS No. 2640821-28-7

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide

Cat. No.: B6477418
CAS No.: 2640821-28-7
M. Wt: 399.5 g/mol
InChI Key: AWSSCHPLIJHYDV-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted aromatic core and a thiophen-2-yl ethyl side chain bearing a 1-methyl-1H-pyrazol-4-yl group. The diethoxy groups likely enhance solubility compared to non-polar substituents, while the pyrazole-thiophene moiety may contribute to target binding via π-π stacking or hydrogen bonding .

Properties

IUPAC Name

3,4-diethoxy-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-4-26-18-8-6-15(12-19(18)27-5-2)21(25)22-11-10-17-7-9-20(28-17)16-13-23-24(3)14-16/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSSCHPLIJHYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

Compound A : N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine

  • Core : Benzamide replaced with a thiazol-2-amine linked to an oxadiazole ring.
  • Key Differences: Lacks the diethoxy groups and thiophene-pyrazole side chain.

Compound B : (S)-N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]-N-[2-(Thiophen-2-yl)Ethyl]-1,2,3,4-Tetrahydronaphthalen-2-Amine

  • Core : Tetrahydronaphthalen-2-amine instead of benzamide.
  • Key Differences : Incorporates dual thiophen-2-yl ethyl groups but lacks pyrazole substitution. The naphthalene core may enhance lipophilicity, affecting membrane permeability and target selectivity .

Thiophene-Pyrazole Derivatives

Compound C: 5-[(3S)-3,4-Dimethylpiperazin-1-yl]-2-Methyl-N-{(1R)-1-[(2M)-2-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-4-yl]Ethyl}Benzamide

  • Core: Benzamide with a quinolin-4-yl ethyl group substituted with pyrazole.
  • The dimethylpiperazine substituent could enhance basicity and cellular uptake relative to the diethoxy groups in the target compound .

Compound D: N-[1-(5-{[2-(4-Fluorophenoxy)Ethyl]Sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Ethyl]-2-(Trifluoromethyl)Benzamide

  • Core : Benzamide with a triazole-sulfanyl side chain.
  • Key Differences : The trifluoromethyl group and triazole ring enhance electrophilicity and metabolic resistance but may reduce solubility compared to the diethoxy-thiophene-pyrazole system in the target compound .

Data Table: Comparative Analysis

Property Target Compound Compound A Compound C
Core Structure 3,4-Diethoxy benzamide Thiazol-2-amine-oxadiazole Quinolin-4-yl benzamide
Heterocyclic Side Chain Thiophen-2-yl ethyl with 1-methylpyrazole None Quinoline with 1-methylpyrazole
Key Substituents Diethoxy, pyrazole Phenyl, oxadiazole Dimethylpiperazine, methyl
Predicted Solubility Moderate (diethoxy enhances polarity) Low (rigid oxadiazole-thiazole) Low (quinoline lipophilicity)
Potential Bioactivity Kinase inhibition, enzyme modulation Antimicrobial Anticancer (DNA intercalation)

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